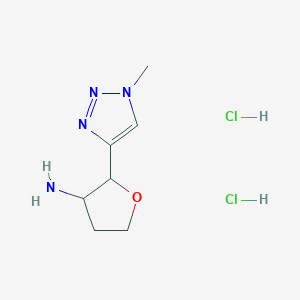

2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

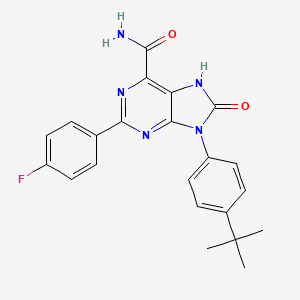

Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have been widely used in medicinal chemistry due to their diverse biological activities . The compound you mentioned seems to be a derivative of 1,2,3-triazole, which is often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry . This reaction is known for its efficiency and versatility, allowing for the synthesis of a wide range of triazole derivatives .Molecular Structure Analysis

The molecular structure of triazole derivatives can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For example, they can react with different ketones to form new compounds . They can also participate in coordination reactions with metal ions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the molecular weight can be determined using mass spectrometry .Aplicaciones Científicas De Investigación

Triazole Derivatives in Organic Synthesis and Material Science

Triazole derivatives, including compounds like 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride, play a crucial role in the fine organic synthesis industry. These compounds serve as raw materials for producing a range of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. This versatility underscores their importance in applied sciences, biotechnology, energy, and chemistry sectors (Nazarov et al., 2021).

Development of New Pharmaceuticals

The triazole ring, a core structure in many therapeutic agents, is pivotal for developing new drugs due to its significant biological activity. This activity spans a broad spectrum, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of novel triazole derivatives, including this compound, has led to the creation of new pharmaceuticals with potential applications in treating various diseases. Such developments highlight the ongoing interest in triazole derivatives for therapeutic uses (V. Ferreira et al., 2013).

Synthesis and Properties of Triazole Derivatives

Research on the synthesis and physico-chemical properties of triazole derivatives, including this compound, has been extensive. These studies aim to explore new synthetic routes and understand the compounds' behavior in various applications. The insights gained from such research are critical for advancing the use of triazole derivatives in both academic and industrial settings (V. Parchenko, 2019).

Eco-friendly Synthesis Approaches

Advancements in eco-friendly synthesis methods for triazole derivatives, including green chemistry practices, have been a focus of recent research. These methods aim to reduce environmental impact by utilizing less hazardous materials and processes. The development of sustainable synthesis pathways for triazole derivatives is crucial for minimizing the environmental footprint of chemical manufacturing processes (M. D. de Souza et al., 2019).

Mecanismo De Acción

The compound also contains a tetrahydrofuran ring, which is a type of ether. Ethers are known to have good solubility in water, which can affect their pharmacokinetics and bioavailability .

The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the stability of the compound can be affected by the pH of the environment, as changes in pH can lead to protonation or deprotonation of the compound, potentially affecting its stability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1-methyltriazol-4-yl)oxolan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c1-11-4-6(9-10-11)7-5(8)2-3-12-7;;/h4-5,7H,2-3,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGLOFDVNBBJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2C(CCO2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2567544.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2567545.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2567550.png)

![2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2567554.png)

amine hydrochloride](/img/structure/B2567555.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2567557.png)

![N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2567561.png)

![methyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2567563.png)